molecular formula C21H24N2O3S B2868391 3-(2,5-diethoxyphenyl)-5-(4-ethoxyphenyl)-1H-imidazole-2-thione CAS No. 688791-43-7

3-(2,5-diethoxyphenyl)-5-(4-ethoxyphenyl)-1H-imidazole-2-thione

Cat. No.: B2868391
CAS No.: 688791-43-7
M. Wt: 384.49
InChI Key: ATYLGCYEGFTYOU-UHFFFAOYSA-N
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Description

3-(2,5-diethoxyphenyl)-5-(4-ethoxyphenyl)-1H-imidazole-2-thione is a useful research compound. Its molecular formula is C21H24N2O3S and its molecular weight is 384.49. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry Applications

  • Imidazole Derivatives as Inhibitors : Imidazole derivatives, such as 1-(2-Thienylalkyl)imidazole-2(3H)-thiones, have been identified as competitive inhibitors of dopamine beta-hydroxylase, suggesting potential applications in the modulation of dopamine and norepinephrine levels for hypertension treatment (J. McCarthy et al., 1990).
  • Anticancer Agents : A novel series of compounds based on the imidazole scaffold, specifically designed as tubulin polymerization inhibitors, demonstrated significant anticancer activities, highlighting the potential of imidazole derivatives as anticancer drug candidates (R. Romagnoli et al., 2016).

Corrosion Inhibition

  • Mild Steel Corrosion Inhibitors : Imidazole derivatives have been investigated for their corrosion inhibition efficacy on mild steel in acidic environments, demonstrating significant inhibition efficiencies through adsorption and protection mechanisms. This suggests their potential application in industrial corrosion protection strategies (M. Ouakki et al., 2020).

Analytical Chemistry

  • Spectrophotometric Analytical Reagents : Derivatives of imidazole have been explored as spectrophotometric analytical reagents for the detection and quantification of metal ions, demonstrating their utility in analytical chemistry for metal ion analysis (C. F. Pereira & J. G. Gómez, 1985).

Properties

IUPAC Name

3-(2,5-diethoxyphenyl)-5-(4-ethoxyphenyl)-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S/c1-4-24-16-9-7-15(8-10-16)18-14-23(21(27)22-18)19-13-17(25-5-2)11-12-20(19)26-6-3/h7-14H,4-6H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYLGCYEGFTYOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CN(C(=S)N2)C3=C(C=CC(=C3)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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